molecular formula C7H9NO2S B13301717 Methyl 2-(1,2-thiazol-3-yl)propanoate

Methyl 2-(1,2-thiazol-3-yl)propanoate

Cat. No.: B13301717
M. Wt: 171.22 g/mol
InChI Key: ARHPOGGSOIRMMC-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-thiazol-3-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-thiazol-3-yl)propanoate typically involves the reaction of appropriate thiazole derivatives with methyl acrylate under specific conditions. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-thiazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of methyl 2-(1,2-thiazol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(1,2-thiazol-3-yl)propanoate include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,2-thiazol-3-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-11-8-6/h3-5H,1-2H3

InChI Key

ARHPOGGSOIRMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NSC=C1)C(=O)OC

Origin of Product

United States

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